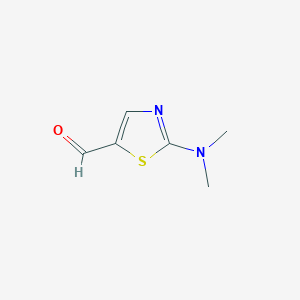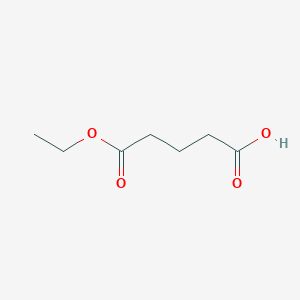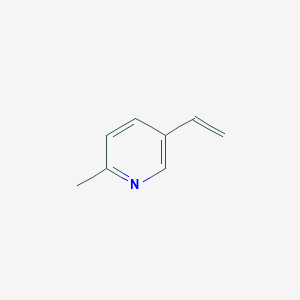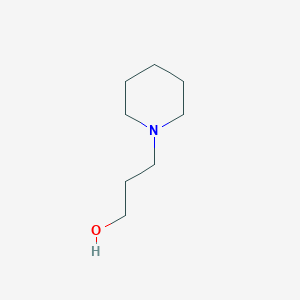
cis-Zimtsäure
Übersicht
Beschreibung
cis-Cinnamic acid is a naturally occurring organic compound that belongs to the class of phenylpropanoids. It is an isomer of trans-cinnamic acid and is characterized by its cis configuration around the double bond. This compound is found in various plants and is known for its role in promoting plant growth by stimulating cell division and expansion . It is also involved in the phenylpropanoid pathway, which is crucial for the biosynthesis of numerous plant secondary metabolites .
Wissenschaftliche Forschungsanwendungen
cis-Cinnamic acid has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
cis-Cinnamic acid (c-CA) is a naturally occurring compound that primarily targets the auxin efflux in plants . Auxin is a key plant hormone that regulates various physiological processes, including cell division, growth, and differentiation . c-CA has been shown to inhibit auxin efflux, leading to an increase in local auxin concentrations .
Mode of Action
c-CA interacts with its targets by inhibiting auxin efflux, which is a key process in the regulation of auxin levels in plants . This inhibition leads to an increase in local auxin concentrations . It’s important to note that c-CA itself is neither an auxin nor an anti-auxin . Instead, it affects the transport of auxin, leading to changes in the spatiotemporal distribution of the auxin response in plants .
Biochemical Pathways
c-CA is a product of the phenylpropanoid pathway, which is involved in the biosynthesis of a myriad of natural products including lignols, flavonoids, isoflavonoids, coumarins, aurones, stilbenes, catechin, and phenylpropanoids . The inhibition of auxin efflux by c-CA can affect these biochemical pathways, leading to changes in plant growth and development .
Pharmacokinetics
It’s known that the compound’s structure, which includes a benzene ring, an alkene double bond, and an acrylic acid functional group, allows it to be modified with a variety of compounds, resulting in bioactive agents with enhanced efficacy .
Result of Action
The inhibition of auxin efflux by c-CA leads to an increase in local auxin concentrations, which can result in various phenotypes characteristic of high auxin levels . These include inhibition of primary root growth, induction of root hairs, and promotion of adventitious and lateral rooting . When applied at low micromolar concentrations to Arabidopsis roots, c-CA stimulates both cell division and cell expansion in leaves .
Action Environment
The action of c-CA can be influenced by environmental factors. For example, specific light conditions can prevent the cis/trans isomerization of c-CA, affecting its activity . Additionally, the intermolecular distance in the crystalline state can affect the ability of c-CA to dimerize via a diradical intermediate
Biochemische Analyse
Biochemical Properties
cis-Cinnamic acid stimulates both cell division and cell expansion in leaves when applied at low micromolar concentrations . It interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions .
Cellular Effects
cis-Cinnamic acid influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It stimulates plant growth, thereby increasing shoot biomass .
Molecular Mechanism
The molecular mechanism of cis-Cinnamic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, contributing to the growth-promoting activity of plants .
Metabolic Pathways
cis-Cinnamic acid is involved in various metabolic pathways. It interacts with enzymes or cofactors, affecting metabolic flux or metabolite levels .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: cis-Cinnamic acid can be synthesized through several methods. One common method involves the photo-isomerization of trans-cinnamic acid. This process requires exposure to ultraviolet light, which induces the isomerization of the trans form to the cis form . Another method involves the Perkin reaction, where an aromatic aldehyde reacts with an acid anhydride in the presence of a base to form cinnamic acid, which can then be isomerized to the cis form .
Industrial Production Methods: Industrial production of cis-cinnamic acid often involves the use of high-purity trans-cinnamic acid as a starting material. The trans form is subjected to controlled ultraviolet light exposure to achieve the desired cis configuration . This method ensures a high yield of cis-cinnamic acid with minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions: cis-Cinnamic acid undergoes various chemical reactions, including:
Oxidation: cis-Cinnamic acid can be oxidized to form cinnamic aldehyde or benzoic acid under specific conditions.
Reduction: Reduction of cis-cinnamic acid typically yields hydrocinnamic acid.
Substitution: It can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromic acid can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst is commonly employed.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Cinnamic aldehyde, benzoic acid.
Reduction: Hydrocinnamic acid.
Substitution: Halogenated cinnamic acids.
Vergleich Mit ähnlichen Verbindungen
cis-Cinnamic acid can be compared with other similar compounds, such as:
trans-Cinnamic Acid: The trans isomer is more common and is used as a starting material for the synthesis of the cis form.
p-Coumaric Acid: This compound is a hydroxylated derivative of cinnamic acid and is involved in the biosynthesis of lignin and flavonoids.
Ferulic Acid: Another derivative of cinnamic acid, ferulic acid has antioxidant properties and is used in the food and cosmetic industries.
The uniqueness of cis-cinnamic acid lies in its specific configuration, which imparts distinct biological activities, particularly in plant growth regulation and auxin transport inhibition .
Eigenschaften
IUPAC Name |
(Z)-3-phenylprop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBYWAXJHAXSJNI-SREVYHEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001019000 | |
| Record name | (Z)-3-Phenyl-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001019000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000567 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.57 mg/mL at 25 °C | |
| Record name | Cinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000567 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
102-94-3 | |
| Record name | cis-Cinnamic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102-94-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (Z)-3-Phenyl-2-propenoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102943 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-Cinnamic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174025 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (Z)-3-Phenyl-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001019000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2Z)-3-phenylprop-2-enoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CINNAMIC ACID, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YB7ZGY8NE2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000567 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
132 - 135 °C | |
| Record name | Cinnamic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000567 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














